3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride
Description
Historical Context of Pyrrolidine-Based Compounds
The pyrrolidine ring system has established itself as one of the most prevalent and pharmaceutically significant heterocyclic frameworks in organic chemistry. Pyrrolidine, systematically known as tetrahydropyrrole, is an organic compound with the molecular formula (CH₂)₄NH, characterized as a cyclic secondary amine and classified as a saturated heterocycle. The historical significance of pyrrolidine-based compounds traces back to their natural occurrence in various biological systems, where they were first identified in tobacco leaves and carrot plants. The compound presents as a colorless liquid that exhibits miscibility with water and most organic solvents, possessing a characteristic odor described as ammoniacal and fishy in nature.
The etymology of pyrrolidine reflects its structural relationship to pyrrole, with the earliest documented use of the term appearing in chemical literature during the 1880s, specifically in the Journal of Chemical Society in 1885. This historical documentation establishes pyrrolidine as a well-recognized chemical entity with over a century of scientific investigation. The development of pyrrolidine chemistry has been particularly influenced by its occurrence in natural alkaloids, including nicotine and hygrine, which provided early researchers with naturally occurring templates for understanding the biological significance of this heterocyclic framework.
Industrial production methods for pyrrolidine have evolved significantly since its initial discovery, with modern synthetic approaches focusing on efficient large-scale preparation techniques. The contemporary industrial synthesis involves the reaction of 1,4-butanediol with ammonia at temperatures ranging from 165 to 200 degrees Celsius and pressures between 17 and 21 megapascals, utilizing cobalt and nickel oxide catalysts supported on alumina. This process demonstrates the commercial viability and industrial importance of pyrrolidine derivatives, establishing a foundation for the synthesis of more complex pyrrolidine-containing compounds such as the target molecule under investigation.
Significance of Biphenyl Derivatives in Chemical Research
Biphenyl derivatives have emerged as fundamental structural motifs in synthetic organic chemistry, serving as versatile platforms for the development of pharmaceutically active compounds and advanced materials. These compounds consist of two benzene rings connected at the [1,1'] position, creating a biaryl system that exhibits unique electronic and steric properties. The significance of biphenyl derivatives extends across multiple research domains, including medicinal chemistry, materials science, and organic synthesis, where they function as crucial intermediates and building blocks for more complex molecular architectures.
The synthetic accessibility of biphenyl derivatives through various metalated chemical reactions has contributed substantially to their widespread adoption in chemical research. Key synthetic methodologies include Wurtz-Fittig coupling, Ullmann reactions, Bennett-Turner protocols, Negishi coupling, Kumada reactions, Stille coupling, and Suzuki-Miyaura cross-coupling reactions. Each of these synthetic approaches provides distinct advantages in terms of functional group tolerance, reaction conditions, and product selectivity, enabling researchers to access diverse biphenyl structures with specific substitution patterns and electronic properties.
The biological and medicinal applications of biphenyl derivatives have been extensively documented, with numerous patented approaches emerging in recent decades that highlight their crucial role in active pharmaceutical ingredients. These compounds have demonstrated utility in producing drugs, agricultural products, fluorescent layers for organic light-emitting diodes, and building blocks for liquid crystal applications. The structural diversity achievable within the biphenyl framework allows for fine-tuning of molecular properties, including solubility, bioavailability, and target selectivity, making them invaluable tools in drug design and development.
Research investigations have revealed that biphenyl derivatives possess significant antioxidant properties, with studies indicating that substituted biphenyl compounds exhibit substantial free radical scavenging activity. The anti-oxidant studies conducted on biphenyl-2,6-diethanone derivatives demonstrated significant therapeutic potential, as excessive accumulation of free radicals leads to cellular oxidative damage associated with cancer, Alzheimer's disease, and Parkinson's disease progression. This biological activity profile underscores the importance of biphenyl derivatives as lead compounds for therapeutic agent development.
| Biphenyl Derivative Class | Primary Applications | Key Synthetic Methods |
|---|---|---|
| Substituted Biphenyls | Pharmaceuticals, OLEDs | Suzuki-Miyaura, Ullmann |
| Biphenyl Ethers | Drug Intermediates | Nucleophilic Substitution |
| Halogenated Biphenyls | Synthetic Intermediates | Friedel-Crafts, Halogenation |
| Biphenyl Amines | Biological Active Compounds | Amination Reactions |
Overview of Halogenated Organic Compounds
Halogenated organic compounds represent a diverse class of chemical entities where one or more hydrogen atoms in organic molecules have been replaced by halogen atoms, specifically fluorine, chlorine, bromine, or iodine. These compounds, also known as organohalogens or halocarbon compounds, demonstrate unique chemical and physical properties that distinguish them from their non-halogenated counterparts. The introduction of halogen atoms into organic frameworks significantly alters molecular characteristics, including electronegativity distribution, bond strength, and reactivity patterns, creating opportunities for specialized applications in synthetic chemistry and pharmaceutical development.
The classification of halogenated organic compounds follows structural patterns similar to their hydrocarbon analogs, encompassing haloalkanes with carbon atoms linked by single bonds, haloalkenes containing double bonds between carbon atoms, and haloaromatics featuring carbons connected in aromatic rings with delocalized pi electron systems. This structural diversity enables halogenated compounds to participate in a wide range of chemical transformations, from nucleophilic substitution reactions to transition metal-catalyzed cross-coupling processes that form the foundation of modern synthetic organic chemistry.
Industrial applications of halogenated organic compounds span numerous sectors, including pharmaceutical manufacturing, agrochemical production, and materials science. Organochlorides represent the most commonly utilized industrial organohalides, although other organohalides find extensive use in organic synthesis applications. The pharmaceutical industry particularly benefits from organofluorine compounds, with many important drugs incorporating trifluoromethyl groups that enhance metabolic stability and bioavailability. Notable examples include Prozac and numerous other therapeutic agents that rely on halogenated structural features for their biological activity.
Environmental considerations surrounding halogenated organic compounds have become increasingly important due to their persistence and potential bioaccumulation properties. Many halogenated substances demonstrate resistance to biodegradation and can exhibit toxicity toward aquatic organisms even at low concentrations. The adsorbable organic halides measurement, commonly abbreviated as AOX, serves as a collective indicator for organically bound halogens in environmental samples, encompassing hundreds of different substances with varying stability and degradability characteristics. This environmental monitoring approach reflects the need for careful consideration of halogenated compound applications and disposal practices.
Research Objectives and Scope
The investigation of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride encompasses multiple research objectives that address both fundamental chemical understanding and practical synthetic applications. The primary objective involves comprehensive characterization of this multi-component molecule, examining how the integration of pyrrolidine, biphenyl, and halogenated functionalities creates unique chemical properties and reactivity patterns. This characterization extends beyond simple structural analysis to include investigation of electronic effects, conformational preferences, and potential synthetic utility as an intermediate or building block for more complex molecular architectures.
The molecular structure of the target compound presents several intriguing features that warrant detailed investigation. The compound incorporates a pyrrolidine ring system connected through an ether linkage to a brominated biphenyl framework, with the entire structure existing as a hydrochloride salt. This structural arrangement creates multiple sites for potential chemical modification, including the secondary amine nitrogen of the pyrrolidine ring, the aryl bromide position suitable for cross-coupling reactions, and the ether linkage that could undergo various transformation reactions under appropriate conditions.
Research scope encompasses examination of synthetic pathways that could provide access to this compound and related analogs, building upon established methodologies for pyrrolidine synthesis and biphenyl derivative preparation. Recent advances in pyrrolidine synthesis, including photo-promoted ring contraction reactions of pyridines with silylborane reagents, offer new approaches for accessing pyrrolidine-containing compounds with diverse substitution patterns. These methodologies demonstrate broad substrate scope and high functional group compatibility, potentially enabling efficient preparation of the target compound and structurally related derivatives.
The investigation also addresses the potential role of this compound as a synthetic intermediate for accessing more complex nitrogen-containing compounds and functionalized pyrrolidines. The presence of multiple reactive sites within the molecular framework suggests utility as a versatile building block for combinatorial chemistry approaches and structure-activity relationship studies. Furthermore, the combination of pyrrolidine and biphenyl structural elements may provide access to compounds with enhanced biological activity profiles, drawing upon the established pharmaceutical significance of both structural motifs in drug discovery applications.
Properties
IUPAC Name |
3-[(2-bromo-4-phenylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-16-10-15(14-4-2-1-3-5-14)6-7-17(16)20-12-13-8-9-19-11-13;/h1-7,10,13,19H,8-9,11-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMBCYLFHKGIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 3-Bromo[1,1'-biphenyl] Intermediate
The synthesis of the brominated biphenyl core is a critical initial step. According to patent CN103936551A, a robust and cost-effective method exists for preparing 3-bromobiphenyl starting from biphenyl via a four-step reaction sequence:
| Step Number | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Nitration | Biphenyl dissolved in organic solvent is nitrated using mixed nitric and sulfuric acid at 55–60°C | Dropwise addition of acids; reaction progress monitored by TLC until starting material disappears |
| 2 | Reduction | The nitro group is reduced to an amino group | Typical reducing agents (not specified) used |
| 3 | Bromination | Amino biphenyl undergoes bromination | Conditions optimized for selective bromination at the 3-position |
| 4 | Deamination | Amino group removed to yield 3-bromobiphenyl | Extraction with ethyl acetate to isolate product; three extractions recommended |
This method is advantageous due to the use of inexpensive starting materials and reagents, straightforward operation, and high overall yield with minimal purification steps. The intermediate 3-bromobiphenyl thus obtained serves as the key aromatic building block for subsequent coupling reactions.
Synthesis of the Pyrrolidine Moiety: Preparation of 3-Bromomethylpyrrolidine Derivative
The pyrrolidine fragment functionalized with a bromomethyl group is prepared from 3-hydroxymethylpyrrolidine, as described in patent CN102675179A. The key transformation involves converting the hydroxyl group to a bromide using phosphorus tribromide (PBr3):
| Step Number | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Bromination | 3-Hydroxymethylpyrrolidine dissolved in normal hexane is treated with PBr3 under cooling | Ice bath cooling for 10 min, then reflux for 2 hours |
| 2 | Neutralization | Reaction mixture neutralized with 25% KOH to pH > 8 | Ensures removal of acidic byproducts |
| 3 | Extraction | Organic phase extracted with diethyl ether | Followed by acid-base extraction steps to purify |
| 4 | Salt Formation | Final product isolated as hydrochloride salt | Air-dried to yield 3-bromo-1-methylpyrrolidine hydrochloride |
This method benefits from mild reaction conditions, avoids complicated laboratory setups, and achieves improved yields by optimizing solvent choice and reaction parameters.
Coupling of Bromobiphenyl and Pyrrolidine Derivatives to Form the Target Compound
The final step involves ether bond formation between the 3-bromobiphenyl moiety and the pyrrolidine derivative via a nucleophilic substitution or coupling reaction. Although direct literature on the exact compound 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is limited, analogous syntheses of related bromobenzylpyrrolidine or piperidine ethers provide a reliable framework:
| Step Number | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Preparation of Bromobenzyl Alcohol | Bromination of benzyl alcohol using N-bromosuccinimide (NBS) or bromine with radical initiator (e.g., AIBN) | Controlled temperature and reaction time to avoid overbromination |
| 2 | Ether Formation | Reaction of bromobenzyl alcohol with pyrrolidine under basic conditions (e.g., K2CO3) | Promotes nucleophilic substitution forming the ether linkage |
| 3 | Hydrochloride Salt Formation | Treatment of free base with HCl to yield hydrochloride salt | Ensures compound stability and crystallinity |
This synthetic route is adaptable to the biphenyl system by replacing bromobenzyl alcohol with 3-bromobiphenyl-4-ylmethanol or its equivalent. Optimization of reaction variables such as solvent polarity, temperature, and catalyst loading is essential for maximizing yield and purity.
Summary Table of Preparation Steps
| Compound/Intermediate | Preparation Method | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 3-Bromobiphenyl | Nitration → Reduction → Bromination → Deamination | Mixed acid (HNO3/H2SO4), reducing agent, bromine source | High yield, simple extraction |
| 3-Bromomethylpyrrolidine Hydrochloride | Hydroxymethylpyrrolidine + PBr3 in hexane, neutralization, extraction | PBr3, hexane, KOH, diethyl ether | Mild conditions, improved yield |
| This compound | Ether formation between bromobiphenyl derivative and pyrrolidine derivative | NBS or bromine for bromination, K2CO3 base, HCl | Requires optimization, standard organic synthesis |
Research Findings and Analytical Considerations
- Reaction Monitoring: Thin-layer chromatography (TLC) is widely used to monitor reaction progress, especially in nitration and bromination steps.
- Purification: Multiple extraction steps with ethyl acetate or diethyl ether ensure high purity of intermediates and final product.
- Yield Optimization: The use of mild conditions and inexpensive reagents reduces side reactions and improves overall yield.
- Structural Confirmation: Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and elemental analysis are recommended to confirm compound integrity and purity.
- Scalability: The described methods are amenable to scale-up, with potential for continuous flow synthesis and industrial application.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl structures.
Scientific Research Applications
3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromine substituent and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Positioning
Key differences between the target compound and analogs lie in:
- Biphenyl vs. In contrast, compounds like 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride () feature a single phenyl ring with substituents at positions 4 (bromo) and 2 (methyl), reducing steric bulk .
- Linker Groups : The methyloxy linker (-O-CH2-) in the target compound differs from direct oxygen linkages (e.g., 3-(4-Bromophenyl)pyrrolidine hydrochloride, CAS 1187931-39-0) or alternative substituents (e.g., morpholinyl groups in ) .
- Bromine Positioning : Bromine at the 3-position on the biphenyl (target) vs. 4-position on single phenyl rings (e.g., 3-(4-Bromophenyl)pyrrolidine hydrochloride) alters electronic distribution and steric accessibility .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:
- Lipophilicity : The biphenyl group likely enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The hydrochloride salt counteracts this by improving polar interactions .
- Steric Effects : The methyloxy linker adds flexibility, whereas rigid linkers (e.g., direct oxygen in 3-(3-Bromophenyl)pyrrolidine hydrochloride, CAS 1203681-69-9) may restrict conformational freedom .
Tabulated Comparison of Structural Features
Biological Activity
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈BrClN₂O
- CAS Number : 1220032-79-0
This compound features a pyrrolidine ring substituted with a brominated biphenyl moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination of [1,1'-biphenyl]-4-ol.
- Formation of an ether linkage with pyrrolidine derivatives.
- Hydrochloride salt formation for enhanced solubility.
The mechanism of action for this compound is believed to involve modulation of enzyme activity and receptor interactions. The brominated biphenyl moiety may enhance binding affinity to specific biological targets, potentially leading to inhibition or activation of various signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives of biphenyl compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
A study explored the structure-activity relationship (SAR) of related compounds as inhibitors of Plk1, a critical target in cancer therapy. The findings suggested that the introduction of halogenated phenyl groups significantly enhanced inhibitory activity compared to non-brominated analogs .
| Compound | IC50 (μM) | Comments |
|---|---|---|
| 3-Bromo[1,1'-biphenyl]-4-yl derivative | 2.92 | Effective against Plk1 |
| Non-brominated analog | 4.38 | Less effective |
Antimicrobial Activity
Compounds similar in structure have also been studied for their antimicrobial properties. For example, certain pyrrole-based derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
Research Findings
Recent studies have focused on the biological activity of related compounds and their potential therapeutic applications:
- Antiviral Properties : Some derivatives have shown promise as antiviral agents by inhibiting viral replication through interference with viral enzyme function.
- Neuroprotective Effects : Research indicates that certain biphenyl derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, coupling (e.g., Suzuki-Miyaura for biphenyl formation), and etherification. Optimization strategies include:
- Solvent selection : Use anhydrous dichloromethane or THF under inert atmospheres to minimize side reactions .
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Purification : Column chromatography (silica gel, eluent gradient) or recrystallization to achieve ≥99% purity, as demonstrated for structurally similar compounds .
- Yield monitoring : TLC or HPLC to track reaction progress and identify intermediates .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Emergency response : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
- Disposal : Follow institutional guidelines for halogenated organic waste .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to confirm ≥98% purity .
- Structural confirmation : ¹H/¹³C NMR for functional group verification; high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment, if applicable .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data observed across studies using this compound?
- Methodological Answer :
- Purity reassessment : Verify batch purity via HPLC and mass spectrometry to rule out impurities .
- Stability testing : Evaluate degradation under varying storage conditions (e.g., light, humidity) using accelerated stability studies .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors for enzymatic assays) and replicate experiments across independent labs .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound's biological interactions, and what methods assess this?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) to separate enantiomers .
- Activity profiling : Compare enantiomers in target assays (e.g., receptor binding, enzyme inhibition) to identify stereospecific effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes of each enantiomer to biological targets .
Q. What in vitro models are appropriate for studying this compound's mechanism of action as a potential kinase or receptor modulator?
- Methodological Answer :
- Kinase inhibition assays : Use purified kinases (e.g., p38 MAPK) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Cell-based models : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo® assays .
- Receptor studies : Radioligand binding assays (e.g., P2X7 receptor) with AZ 11645373 as a reference antagonist .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
